2-bromo-2-(4-methoxyphenyl)acetonitrile
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Overview
Description
2-Bromo-2-(4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-2-(4-methoxyphenyl)acetonitrile typically involves the bromination of 4-methoxyphenylacetonitrile. One common method is the reaction of 4-methoxyphenylacetonitrile with bromine in the presence of a suitable catalyst or under UV light. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromo-2-(4-methoxyphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-methoxyphenyl)acetonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
2-Bromo-4-methoxyphenylacetonitrile: Similar structure but with different substitution patterns.
4-Methoxyphenylacetonitrile: Lacks the bromine atom, leading to different reactivity.
2-Bromo-2-phenylacetonitrile: Lacks the methoxy group, affecting its chemical properties.
Properties
CAS No. |
58327-36-9 |
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Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,1H3 |
InChI Key |
UMNFYLUEMMQTIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)Br |
Purity |
95 |
Origin of Product |
United States |
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